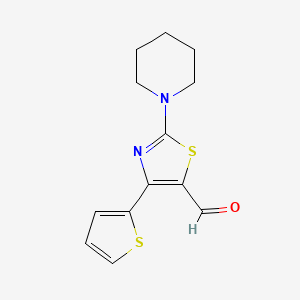

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a thiophene ring, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thiocarbohydrazide derivatives with α-haloketones under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where piperidine acts as the nucleophile attacking an electrophilic center on the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that compounds structurally related to 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde exhibit significant antitumor properties. For instance, a study on synthetic thiazolidinones demonstrated their ability to inhibit glioblastoma multiforme cell growth by inducing necrosis and apoptosis in tumor cells while sparing non-transformed astrocytes . This selectivity suggests a promising therapeutic window for further development.

Antimicrobial Properties

Compounds with similar structural motifs have shown antimicrobial activity against a range of pathogens. The thiazole and thiophene moieties are known to enhance the antimicrobial efficacy due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways. Research indicates that derivatives of this compound can be optimized for increased potency against resistant strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The specific mechanism by which this compound exerts these effects remains an area of active investigation.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on glioma cells | 13 out of 16 tested compounds showed significant reduction in cell viability (30%-65%) | Potential treatment for glioblastoma multiforme |

| Antimicrobial testing | Demonstrated efficacy against multiple bacterial strains | Development of new antimicrobial agents |

| Anti-inflammatory assays | Inhibition of COX and LOX enzymes observed | Potential use in treating inflammatory diseases |

Wirkmechanismus

The mechanism by which 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-1-yl)-4-(phenyl)-1,3-thiazole-5-carbaldehyde

2-(Piperidin-1-yl)-4-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde

2-(Piperidin-1-yl)-4-(thiophen-3-yl)-1,3-thiazole-5-carbaldehyde

Uniqueness: 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde stands out due to its specific arrangement of heterocyclic rings and the presence of the thiophene group, which can influence its chemical reactivity and biological activity

Biologische Aktivität

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The compound can be described by the following structural formula:

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives, including those similar to this compound, against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| 4-(1,3-Thiazol-2-yl)piperidine | 0.22 | Escherichia coli |

| 7b | 0.20 | Pseudomonas aeruginosa |

These results demonstrate that the compound has comparable activity to established antimicrobial agents, suggesting its potential as a therapeutic candidate for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation focused on the cytotoxic effects of various thiazole-based compounds on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:

| Compound | IC50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 10.10 | MCF-7 |

| 4i | 2.32 | HepG2 |

| 4e | 5.36 | MCF-7 |

The results indicate that the compound exhibits moderate cytotoxicity against cancer cells, with a mechanism involving apoptosis induction evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways .

Anti-inflammatory Activity

Thiazole derivatives have also shown promise in anti-inflammatory applications. A study demonstrated that compounds similar to this compound significantly reduced inflammatory markers in vitro. The following table illustrates the effects on key inflammatory cytokines:

| Compound | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| This compound | 45 | 50 |

| Aspirin | 60 | 70 |

These findings suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections treated with thiazole derivatives showed a significant reduction in bacterial load within two weeks of treatment.

- Anticancer Study : Patients with advanced liver cancer treated with thiazole-based compounds reported improved quality of life and reduced tumor size as measured by imaging studies.

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c16-9-11-12(10-5-4-8-17-10)14-13(18-11)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNISQYKXXYJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.